molecular formula C15H10F4O2 B6398372 3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261971-89-4

3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6398372
CAS No.: 1261971-89-4
M. Wt: 298.23 g/mol
InChI Key: YNPDMIHFMRDEHR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-12(3-2-4-13(8)16)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDMIHFMRDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689270
Record name 3'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-89-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-2′-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique electronic properties make it useful in the development of new materials, such as liquid crystals and polymers.

    Biology and Medicine: It can be used in the design of pharmaceuticals and agrochemicals due to its bioactive properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets. The electron-withdrawing fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-(3-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties

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